molecular formula C30H25ClN4O3S2 B387926 ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

Cat. No.: B387926
M. Wt: 589.1g/mol
InChI Key: LZQDPZHVCQLSLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate is a complex organic compound with a diverse range of potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and sulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl cyanoacetate, 4-chlorobenzaldehyde, and thiourea. The reaction conditions may involve heating, refluxing, and the use of catalysts to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-({[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}methyl)-4H-pyran-3-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C30H25ClN4O3S2

Molecular Weight

589.1g/mol

IUPAC Name

ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C30H25ClN4O3S2/c1-2-37-30(36)27-23(38-28(34)20(14-32)25(27)17-9-11-18(31)12-10-17)16-40-29-21(15-33)26(24-8-5-13-39-24)19-6-3-4-7-22(19)35-29/h5,8-13,25H,2-4,6-7,16,34H2,1H3

InChI Key

LZQDPZHVCQLSLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5

Origin of Product

United States

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